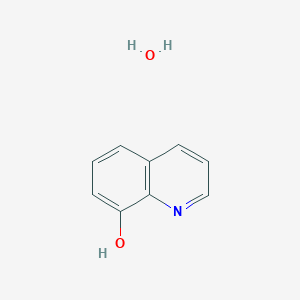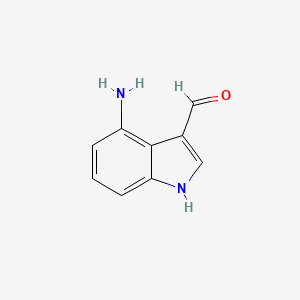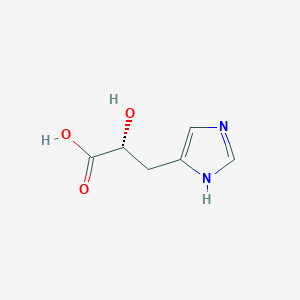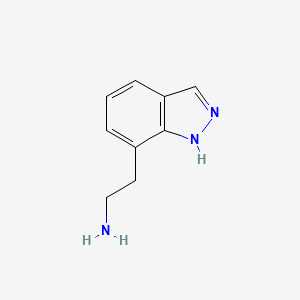
Quinolin-8-ol hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-ol hydrate, also known as 8-hydroxyquinoline hydrate, is an organic compound derived from the heterocycle quinoline. It is a colorless solid that acts as a chelating agent, forming complexes with metal ions. This compound is widely used in various fields due to its antiseptic, disinfectant, and pesticide properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quinolin-8-ol can be synthesized through several methods. One common method involves the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The reaction produces quinoline, which is then hydroxylated to form quinolin-8-ol .
Industrial Production Methods
Industrial production of quinolin-8-ol typically involves the same Skraup synthesis method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The hydroxylation step is carefully controlled to prevent over-oxidation and degradation of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-8-one.
Reduction: Reduction of quinolin-8-ol can yield 8-aminoquinoline.
Substitution: Halogenation, nitration, and sulfonation reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinolin-8-one
Reduction: 8-aminoquinoline
Substitution: Halogenated quinolines, nitroquinolines, and sulfonated quinolines.
Wissenschaftliche Forschungsanwendungen
Quinolin-8-ol hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for the quantitative determination of metal ions.
Biology: It exhibits antimicrobial properties and is used in the study of bacterial and fungal infections.
Medicine: Quinolin-8-ol derivatives are explored for their potential anticancer, antiviral, and antibacterial activities.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and as a corrosion inhibitor
Wirkmechanismus
Quinolin-8-ol exerts its effects primarily through chelation of metal ions. By binding to metal ions, it disrupts essential metal-dependent processes in microorganisms, leading to their death. In medicinal applications, it can inhibit enzymes and interfere with cellular processes, contributing to its antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-hydroxyquinoline sulfate
- 5-nitro-8-hydroxyquinoline
- 8-mercaptoquinoline
Uniqueness
Quinolin-8-ol hydrate is unique due to its strong chelating ability and broad-spectrum antimicrobial activity. Compared to its analogs, it has a higher affinity for metal ions and exhibits a wider range of biological activities .
Eigenschaften
CAS-Nummer |
195244-65-6 |
|---|---|
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
quinolin-8-ol;hydrate |
InChI |
InChI=1S/C9H7NO.H2O/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;1H2 |
InChI-Schlüssel |
YMSUVRRJENNWNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5,9-Tetraazaspiro[5.5]undecane](/img/structure/B11919297.png)



![4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde](/img/structure/B11919312.png)





![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11919356.png)


![5,9-Dimethylspiro[3.5]non-5-EN-1-one](/img/structure/B11919364.png)
